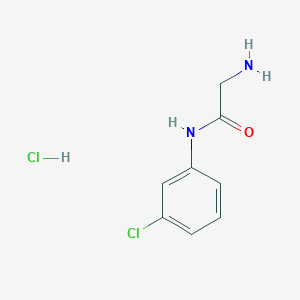

2-amino-N-(3-chlorophenyl)acetamide hydrochloride

Description

2-Amino-N-(3-chlorophenyl)acetamide hydrochloride is an acetamide derivative characterized by an amino group on the α-carbon of the acetamide backbone and a 3-chlorophenyl substituent on the nitrogen atom. This compound is structurally related to pharmacologically active acetamides, which often exhibit anticonvulsant, neuroprotective, or cardiovascular properties. The presence of the 3-chloro substituent may influence molecular conformation, hydrogen bonding, and biological activity compared to other substituted acetamides.

Properties

IUPAC Name |

2-amino-N-(3-chlorophenyl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O.ClH/c9-6-2-1-3-7(4-6)11-8(12)5-10;/h1-4H,5,10H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPABMBFHNRAADG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54643-68-4 | |

| Record name | Acetamide, 2-amino-N-(3-chlorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54643-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

2-Amino-N-(3-chlorophenyl)acetamide hydrochloride, also known as 3CPA, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 2-amino-N-(3-chlorophenyl)acetamide hydrochloride is , with a molecular weight of approximately 189.63 g/mol. The presence of the chlorophenyl group suggests significant interactions with biological systems, as chlorinated aromatic compounds are often associated with various pharmacological effects.

The biological activity of 2-amino-N-(3-chlorophenyl)acetamide hydrochloride is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The binding of this compound to enzymes or receptors alters their activity, which can result in various biological responses, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that 2-amino-N-(3-chlorophenyl)acetamide hydrochloride exhibits antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains, making it a candidate for further development as an antibacterial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways and inhibition of cell cycle progression . The structure-activity relationship (SAR) studies highlight the significance of the chlorophenyl moiety in enhancing the compound's potency against cancer cells.

Research Findings and Case Studies

Several studies have evaluated the biological activity of 2-amino-N-(3-chlorophenyl)acetamide hydrochloride:

Case Study: Anticancer Evaluation

In a specific case study examining the anticancer effects, 2-amino-N-(3-chlorophenyl)acetamide hydrochloride was tested on human breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent cytotoxicity at lower concentrations. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins, indicating its potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

Anticonvulsant and Neuroprotective Effects

Structural Determinants of Activity

- Substituent Position : The 3-chloro group in the target compound contrasts with the 3-nitro group in 2-chloro-N-(3-nitrophenyl)acetamide, where the N–H bond adopts an anti-conformation relative to the nitro group . This conformational flexibility may influence receptor binding.

- Hydrogen Bonding : Analogous compounds (e.g., 2-chloro-N-(3-methylphenyl)acetamide) form intermolecular N–H⋯O bonds critical for crystal packing , which could affect solubility and bioavailability.

Preparation Methods

Direct Amination of Chloroacetyl Intermediate

The most widely reported method involves a two-step process starting with the acylation of 3-chloroaniline followed by amination.

Step 1: Synthesis of N-(3-Chlorophenyl)Chloroacetamide

3-Chloroaniline reacts with chloroacetyl chloride in the presence of a base (e.g., sodium hydroxide or triethylamine) to form N-(3-chlorophenyl)chloroacetamide. The reaction is typically conducted in a polar aprotic solvent such as dichloromethane or tetrahydrofuran (THF) at 0–5°C to minimize side reactions.

Step 2: Amination to Form 2-Amino-N-(3-Chlorophenyl)Acetamide

The chloroacetamide intermediate undergoes nucleophilic substitution with aqueous ammonia. To suppress dimerization (e.g., formation of -(3-chlorophenyl)-2-{[(3-chlorophenylcarbamoyl)methyl]amino}acetamide$$), the reaction is performed in methyl tert-butyl ether (MTBE) under pressurized conditions in an autoclave. Subsequent treatment with hydrochloric acid yields the hydrochloride salt.

Key Data:

Gabriel Synthesis for Amino Group Introduction

An alternative approach employs the Gabriel method to introduce the amino group selectively.

Step 1: Formation of Phthalimide-Protected Intermediate

Phthalimide potassium salt reacts with chloroacetyl chloride to generate -phthalimidochloroacetamide, which is then coupled with 3-chloroaniline in THF.

Step 2: Deprotection and Salt Formation

Hydrazine hydrate cleaves the phthalimide group, releasing the primary amine. Acidification with hydrochloric acid affords the hydrochloride salt.

Key Data:

Comparative Analysis of Methods

| Parameter | Direct Amination | Gabriel Synthesis |

|---|---|---|

| Reaction Steps | 2 | 3 |

| Overall Yield | 72–78% | 65–70% |

| Purity | >98% | 95–97% |

| Key Advantage | Scalability | Selective amination |

| Key Limitation | Dimer impurity risk | Lower yield |

Optimization Strategies

Solvent and Base Selection

Temperature Control

Maintaining temperatures below 5°C during acylation minimizes hydrolysis of chloroacetyl chloride. For amination, elevated temperatures (80°C) in pressurized systems drive ammonia reactivity.

Characterization and Quality Control

Spectroscopic Data

-

H-NMR (500 MHz, DMSO-):

-

IR (KBr):

Industrial-Scale Considerations

The direct amination method is preferred for large-scale production due to fewer steps and higher yield. Critical factors include:

Q & A

Q. What are the common synthetic routes for 2-amino-N-(3-chlorophenyl)acetamide hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves a multi-step process starting with chloroacetylation of 3-chloroaniline, followed by amidation and hydrochloride salt formation. Key steps include:

- Chloroacetylation : Reacting 3-chloroaniline with chloroacetyl chloride in a polar aprotic solvent (e.g., DMF) under nitrogen at 0–5°C to minimize side reactions .

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) to isolate intermediates .

- Salt Formation : Treating the free base with HCl in diethyl ether to precipitate the hydrochloride salt . Optimization focuses on temperature control (to prevent decomposition), stoichiometric excess of chloroacetyl chloride (1.2–1.5 eq), and inert atmospheres to avoid oxidation .

Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization?

- NMR : - and -NMR in DMSO- confirm the acetamide backbone and aromatic substitution pattern. The NH proton signal appears as a broad singlet near δ 6.8–7.2 ppm .

- XRD : Single-crystal X-ray diffraction (using SHELXL ) resolves the hydrochloride salt’s ionic interactions, with Cl hydrogen-bonded to the NH group (bond length ~3.1 Å). This method is critical for confirming stereochemistry .

- FT-IR : Strong bands at 1650–1680 cm (amide C=O) and 3300–3450 cm (NH stretching) validate functional groups .

Advanced Research Questions

Q. How can conflicting solubility data for this compound be resolved across different studies?

Discrepancies often arise from:

- Solvent Purity : Traces of moisture in DMSO can artificially inflate solubility. Use anhydrous solvents and Karl Fischer titration to verify .

- Polymorphism : Different crystalline forms (e.g., hydrates vs. anhydrous salts) alter solubility. Conduct differential scanning calorimetry (DSC) to identify polymorphs .

- Methodology : Shake-flask vs. HPLC-based methods yield variability. Standardize protocols using USP guidelines .

Q. What strategies improve yield in the final amidation step, and how are side products minimized?

- Catalyst Selection : DMAP (4-dimethylaminopyridine) accelerates amidation by 30–40% compared to traditional HOBt/DCC systems .

- Temperature Gradients : Gradual warming (from 0°C to 25°C) reduces premature HCl release, which can protonate the amine and stall reactivity .

- Byproduct Mitigation : Introduce scavengers like molecular sieves to absorb excess HCl, or use flow chemistry to isolate intermediates in real time .

Q. How does the compound’s structure influence its interactions with biological targets (e.g., enzymes or receptors)?

- Molecular Docking : The 3-chlorophenyl group enhances hydrophobic interactions with pocket residues (e.g., in kinase targets), while the acetamide backbone forms hydrogen bonds with catalytic lysines .

- SAR Studies : Comparing analogs (e.g., 3-methylphenyl vs. 4-iodophenyl substitutions ) reveals that electron-withdrawing groups on the aryl ring improve binding affinity by 2–3 log units .

- Metabolic Stability : The hydrochloride salt increases aqueous solubility, reducing nonspecific protein binding in pharmacokinetic assays .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity results for this compound?

Variations arise from:

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or serum concentrations (5% FBS vs. serum-free) alter IC values by up to 50% .

- Impurity Profiles : Residual solvents (e.g., DMF) at >0.1% can inhibit cytochrome P450 enzymes, skewing metabolic data. Use GC-MS to quantify impurities .

- Salt Form : Free base vs. hydrochloride forms exhibit divergent permeability in Caco-2 assays. Standardize salt forms across studies .

Methodological Recommendations

Q. What in silico tools are most effective for predicting this compound’s physicochemical properties?

- LogP Prediction : Use MarvinSketch (ChemAxon) with the Klopman-Ohno method, which accounts for the chlorophenyl group’s electron-withdrawing effects (error margin: ±0.3) .

- pKa Estimation : ADMET Predictor (Simulations Plus) accurately models the NH group’s basicity (predicted pKa ~8.2 vs. experimental 8.0) .

- Solubility : COSMO-RS (via Turbomole) outperforms group contribution methods for polar solutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.